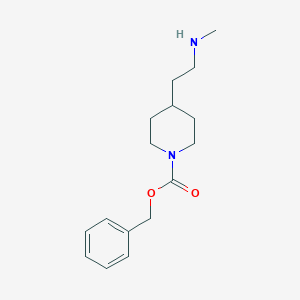
Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 4-(2-(methylamino)ethyl)piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, such as tryptophan and phenylalanine .
Comparación Con Compuestos Similares
1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine: Another piperidine derivative with similar inhibitory effects on acetylcholinesterase.
N-Benzyl-N-(2-(1-benzyl-piperidin-4-yl)-ethyl)-benzamide: Known for its potent enzyme inhibition properties.
Uniqueness: Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate stands out due to its specific structural features that enhance its binding affinity to acetylcholinesterase. The presence of the benzyl group and the methylaminoethyl side chain contribute to its unique pharmacological profile .
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
benzyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-17-10-7-14-8-11-18(12-9-14)16(19)20-13-15-5-3-2-4-6-15/h2-6,14,17H,7-13H2,1H3 |
Clave InChI |
GTVJALPCYKCDID-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
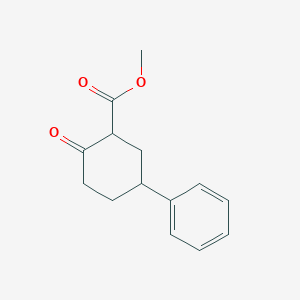
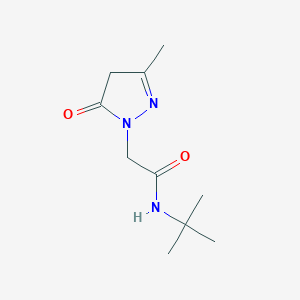
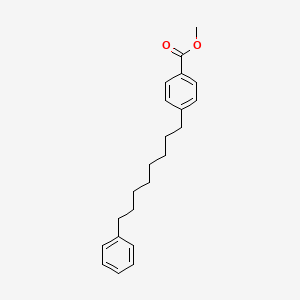
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
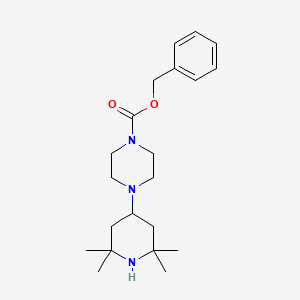
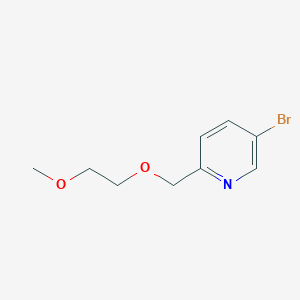
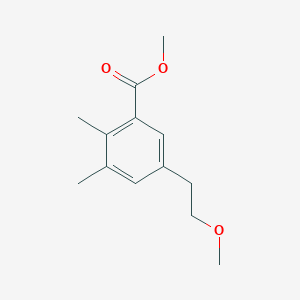
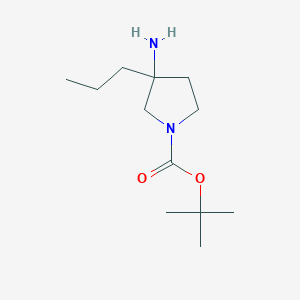

![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
